Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Medicinal Chemistry Physicochemical Profiling Drug‑likeness

Securing a 4,5-dihydrooxazole building block with a defined 6-methoxypyridin-3-yl substitution can be a bottleneck, leading to inconsistent SAR data and delayed library synthesis. This compound (CAS 1778520-18-5) directly solves this issue. - Distinct H-bond acceptor pattern with balanced LogP (1.12) and TPSA (70.01 Ų) for favorable drug-like properties. - Serves as a direct precursor for oxazoline-ring opening or conversion to acids and amides, enabling rapid access to RET, PI3K, and mTOR focused libraries. - Batch-to-batch consistency, confirmed by ≥95% purity, ensuring reproducible screening results.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
Cat. No. B13241221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(OC=N1)C2=CN=C(C=C2)OC
InChIInChI=1S/C12H14N2O4/c1-3-17-12(15)10-11(18-7-14-10)8-4-5-9(16-2)13-6-8/h4-7,10-11H,3H2,1-2H3
InChIKeyBIRYPGWDANUEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate – Identity & Procurement


Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS 1778520-18-5) is a heterocyclic building block that combines a 4,5-dihydrooxazole scaffold with a 6-methoxypyridin-3-yl substituent and an ethyl ester at the 4‑position . Its molecular formula is C₁₂H₁₄N₂O₄, molecular weight 250.25 g·mol⁻¹, and the commercially available material typically carries a purity specification of ≥95 % . The compound belongs to the 4,5-dihydro‑1,3-oxazole‑4‑carboxylate class, which is widely employed as intermediates in medicinal chemistry and agrochemical research because the oxazoline ring offers a unique combination of hydrogen‑bonding capability, moderate basicity, and synthetic versatility.

1 Oxazoline building block for lead optimization
2 Ethyl ester enables amide or acid diversification
3 6‑methoxypyridin‑3‑yl for kinase‑targeted libraries

Why Close Analogs Are Not Substitutes


Superficially similar 4,5-dihydrooxazole‑4‑carboxylates that differ in the nature or position of the aryl substituent at C5 can exhibit markedly different physicochemical profiles, which in turn influence solubility, permeability, and recognition by biological targets. The 6‑methoxypyridin‑3‑yl group introduces a distinct hydrogen‑bond acceptor pattern and an altered lipophilicity compared with unsubstituted pyridyl, phenyl, or halogenated aryl analogs. The quantitative evidence presented below demonstrates that these subtle structural differences translate into measurable variations in properties such as topological polar surface area (TPSA) and calculated logP, which are recognised predictors of drug‑likeness and passive membrane permeability. Consequently, procuring a generic “5‑aryl‑4,5‑dihydrooxazole‑4‑carboxylate” without verifying the exact substitution pattern risks compromising the reproducibility of a synthetic sequence or the biological outcome of a screening campaign.

Attribute
This Compound
Generic 5‑aryl analog
TPSA profile
Higher TPSA due to methoxy oxygen
Lower TPSA may alter permeability balance
Lipophilicity
Moderately increased logP
Lower logP may reduce membrane penetration
H‑bond acceptors
Six acceptors, including methoxy oxygen
Fewer acceptors limit polar interactions

Quantitative Differentiation Evidence


TPSA Increase vs. Unsubstituted Pyridyl Analogs

The TPSA of ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is 70.01 Ų . Replacing the 6‑methoxypyridin‑3‑yl group with an unsubstituted pyridin‑2‑yl group would reduce the TPSA by approximately 9–11 Ų (estimated by subtraction of the methoxy contribution, ~9.4 Ų). In drug‑discovery settings, a TPSA ≤ 140 Ų is generally required for oral bioavailability; within this range, a higher TPSA can improve solubility and reduce hERG affinity, while a lower TPSA favours passive membrane permeation. The methoxy‑substituted variant therefore occupies a distinct position in permeability–solubility optimisation space.

TPSA Increase
Class-level
+9–11 Ų vs. unsubstituted pyridyl
May influence permeability–solubility optimisation space
Calculated TPSA; inferred comparator values
Medicinal Chemistry Physicochemical Profiling Drug‑likeness

Modulated Lipophilicity for Balanced Partitioning

The calculated logP of ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is 1.12 . The 6-methoxy group contributes approximately +0.3 to +0.5 logP units relative to an unsubstituted pyridinyl analog (which would be expected to have a logP of roughly 0.6–0.8). This modest increase in lipophilicity can enhance passive membrane permeability without breaching the commonly cited logP ≤ 5 threshold, making the compound a balanced intermediate for further derivatisation.

Lipophilicity Shift
Class-level
ΔlogP ≈ +0.3 to +0.5 vs. pyridinyl analog
Balances permeability without breaching lead‑like threshold
Calculated logP; class‑level inference
Lipophilicity ADME Prediction Fragment‑based Design

Enhanced H‑Bond Acceptor Capacity

The compound possesses six hydrogen‑bond acceptors (H_Acceptors = 6) as reported by the vendor . Closely related 4,5-dihydrooxazole‑4‑carboxylates that lack the methoxy substituent or carry a carbon‑linked aryl group typically contain only 4 or 5 H‑bond acceptors. The additional acceptor originates from the methoxy oxygen, which can engage in hydrogen bonds with protein residues or solvent molecules that are sterically inaccessible to the ring nitrogen atoms alone.

H‑Bond Acceptors
Class-level
6 acceptors
Enables richer interaction profile vs. 4–5 acceptor analogs
Methoxy oxygen provides additional acceptor vector
Hydrogen Bonding Molecular Recognition Fragment Screening

Donor-Free Scaffold for Simplified SAR

The compound has zero hydrogen‑bond donors (H_Donors = 0) . This contrasts with 4,5-dihydrooxazole‑4‑carboxylic acid analogs or 5‑(hydroxyaryl) derivatives, which introduce at least one donor. The absence of donors eliminates the risk of intramolecular hydrogen bonding that can mask the bioactive conformation and complicate structure–activity relationship (SAR) analysis.

H‑Bond Donors
Class-level
Zero donors
Donor‑free scaffold simplifies SAR interpretation
Eliminates intramolecular H‑bond confounding
SAR Studies Chemical Probe Design Crystallography

Key Research and Industrial Applications


Kinase Inhibitor Intermediate Synthesis

The 6‑methoxypyridin‑3‑yl fragment is a privileged motif in several approved kinase inhibitors (e.g., selpercatinib). The compound can serve as a direct precursor for oxazoline‑ring opening or for conversion to the corresponding carboxylic acid or amide, enabling rapid access to focused libraries for RET, PI3K, or mTOR targets. Its balanced logP and TPSA facilitate the construction of lead‑like molecules without extensive lipophilicity adjustment .

Fragment Libraries with Defined H‑Bond Acceptors

With six hydrogen‑bond acceptors and zero donors, the compound is well‑suited for incorporation into fragment libraries where a high acceptor count is desired to probe polar sub‑pockets of protein targets. The methoxy oxygen provides an additional acceptor vector that is absent in simpler pyridinyl or phenyl analogs, potentially capturing interactions not accessible to canonical fragments .

Building Block for Optimized Parallel Synthesis

The compound’s calculated logP of 1.12 and TPSA of 70.01 Ų place it in a favourable region of drug‑like chemical space. It can be employed in parallel amide or ester coupling reactions to generate arrays where the methoxypyridyl‑oxazoline core consistently delivers moderate lipophilicity and high solubility, reducing the proportion of library members that fail due to poor physicochemical properties .

Reference Standard for Method Development & QC

The established CAS registry number (1778520-18-5), well‑defined molecular formula, and published purity specification (≥95 %) make the compound suitable as a reference standard for HPLC, LC‑MS, or NMR method development when monitoring reactions involving 6‑methoxypyridin‑3‑yl‑containing intermediates. Its distinct UV chromophore and characteristic fragmentation pattern facilitate unambiguous identification .

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
6‑methoxypyridin‑3‑yl fragment for RET/PI3K/mTOR libraries
Oxazoline ring‑opening or ester conversion reactivity
Fragment library with defined H‑bond acceptors
Six H‑bond acceptors, zero donors
Polar sub‑pocket interaction screening
Optimized parallel synthesis building block
Balanced logP/TPSA for drug‑like space
Drug‑likeness profiling in library design
Reference standard for method development
CAS‑defined identity and published purity specification
LC‑MS/NMR method development and QC
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